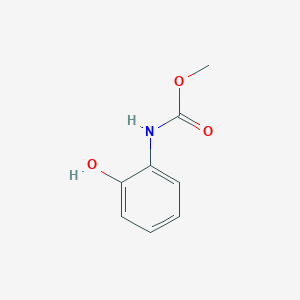

methyl N-(2-hydroxyphenyl)carbamate

Overview

Description

Methyl N-(2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as methyl 2-hydroxyphenylcarbamate .

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate (MPC), an important intermediate for the synthesis of polyurethanes and many other chemicals, has been demonstrated using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The reaction of methyl N-(2-hydroxyphenyl)carbamates with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C regioselectively affords various aminophenylcarbamates . The amino group enters the ortho position with respect to the hydroxy or methoxy group .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 118-123°C .Scientific Research Applications

Herbicide Metabolism and Monitoring : Methyl N-(2-hydroxyphenyl)carbamate is a metabolite formed during the breakdown of certain herbicides, such as phenmedipham, which is used in sugar beet and strawberry cultivation. It is significant in biological monitoring of herbicide exposure, as shown by Schettgen, Weiss, and Angerer (2001) in their study on the detection of this metabolite in the urine of workers exposed to phenmedipham (Schettgen, Weiss, & Angerer, 2001).

Chemical Synthesis and Modification : Velikorodov et al. (2020) explored the electrophilic amination and other chemical transformations of methyl N-(hydroxyphenyl)carbamates, demonstrating its versatility in organic synthesis (Velikorodov et al., 2020).

Biological Modifications of Carbamates : Knaak (1971) discussed the hydrolysis, oxidation, dealkylation, and conjugation of methylcarbamate insecticides in biological systems, leading to various derivatives including this compound (Knaak, 1971).

Synthesis of Derivatives : The compound has been used in the synthesis of carbamate derivatives of coumarin and chromene, as shown by Velikorodov and Imasheva (2008) (Velikorodov & Imasheva, 2008).

Analytical Methods for Carbamates : Research by Krause (1979) on a high-performance liquid chromatographic technique highlighted the importance of this compound in the sensitive detection of carbamate insecticides (Krause, 1979).

Pharmacological Applications : Sterling et al. (2002) synthesized carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines, incorporating this compound, for potential treatment of Alzheimer's disease (Sterling et al., 2002).

Antineoplastic Activity : Anderson et al. (1989) explored bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole for their antineoplastic activity, which involves the use of this compound (Anderson, Bhattacharjee, & Houston, 1989).

Mechanism of Action

Target of Action

Methyl N-(2-hydroxyphenyl)carbamate is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been observed that it can undergo electrophilic amination with sodium azide in polyphosphoric acid (ppa) at 55–60°c . This reaction regioselectively affords various aminophenylcarbamates, indicating that the amino group enters the ortho position with respect to the hydroxy or methoxy group .

Biochemical Pathways

The compound’s ability to undergo electrophilic amination suggests that it may be involved in the synthesis of aminophenylcarbamates

Result of Action

Its ability to undergo electrophilic amination and produce various aminophenylcarbamates suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s electrophilic amination reaction occurs optimally at 55–60°C in polyphosphoric acid This suggests that temperature and pH could potentially influence the compound’s action, efficacy, and stability

Safety and Hazards

Future Directions

Microbes, specifically bacteria, have adapted to the presence of carbamate pesticides by evolving degradation pathways . This could be a potential area of future research. Additionally, various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution, which aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation are being discussed .

Biochemical Analysis

Biochemical Properties

Methyl N-(2-hydroxyphenyl)carbamate has been shown to undergo electrophilic amination, a process that involves the addition of an amino group to the compound . This reaction is facilitated by the presence of a hydroxyphenyl group in the compound, which activates the benzene ring for electrophilic substitution .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its electrophilic amination property . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Carbamates are known to be involved in various metabolic processes, potentially interacting with enzymes or cofactors .

properties

IUPAC Name |

methyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVPURTXCYPXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

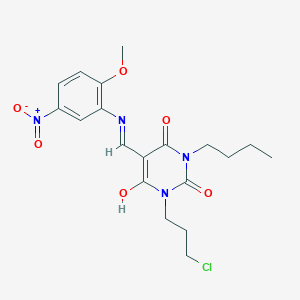

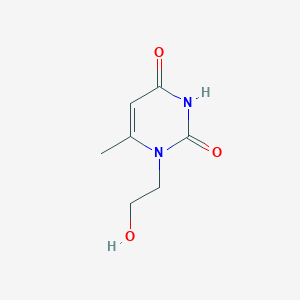

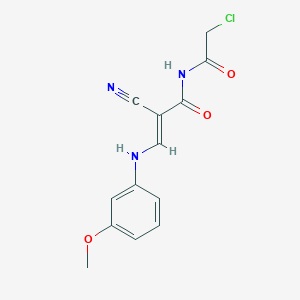

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione](/img/structure/B429420.png)

![1,3-diethyl-5-[(9H-fluoren-3-ylamino)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429423.png)

![ethyl 3-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B429425.png)

![2-(4-chlorophenyl)-4-{[(4-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}butyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B429431.png)

![2-(4-chlorophenyl)-4-[1-(nonylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B429432.png)

![4-[(5-chloro-2-methylanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429434.png)

![4-[(4-aminoanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429437.png)

![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(3-methoxyanilino)acryloylcarbamate](/img/structure/B429438.png)

![N-(2-{[6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino}-2-oxoethyl)benzamide](/img/structure/B429439.png)

![5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B429440.png)